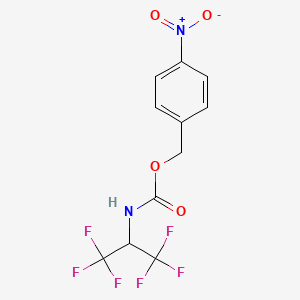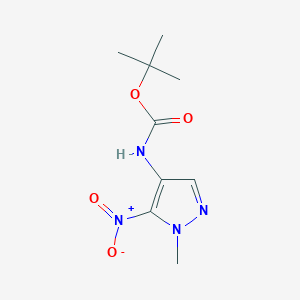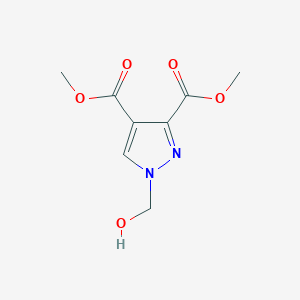![molecular formula C21H24IN3O2 B10901019 N-(4-iodo-2-methylphenyl)-4-oxo-4-[2-(4-phenylbutan-2-ylidene)hydrazinyl]butanamide](/img/structure/B10901019.png)
N-(4-iodo-2-methylphenyl)-4-oxo-4-[2-(4-phenylbutan-2-ylidene)hydrazinyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(4-IODO-2-METHYLPHENYL)-4-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-4-OXOBUTANAMIDE is a synthetic organic compound It is characterized by the presence of an iodine atom attached to a methylphenyl group, a hydrazino group, and a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-IODO-2-METHYLPHENYL)-4-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-4-OXOBUTANAMIDE typically involves multiple steps:
Formation of the 4-IODO-2-METHYLPHENYL intermediate: This step involves the iodination of a methylphenyl precursor using iodine and an oxidizing agent.
Hydrazino group introduction: The intermediate is then reacted with a hydrazine derivative under controlled conditions to introduce the hydrazino group.
Formation of the butanamide backbone: The final step involves the coupling of the hydrazino intermediate with a butanamide derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(4-IODO-2-METHYLPHENYL)-4-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-4-OXOBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N1-(4-IODO-2-METHYLPHENYL)-4-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-4-OXOBUTANAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N~1~-(4-IODO-2-METHYLPHENYL)-4-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-4-OXOBUTANAMIDE shares similarities with other hydrazino-butanamide derivatives.
Other iodinated phenyl compounds: These compounds also contain an iodine atom attached to a phenyl ring, but differ in their additional functional groups.
Uniqueness
The uniqueness of N1-(4-IODO-2-METHYLPHENYL)-4-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-4-OXOBUTANAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in similar compounds.
Eigenschaften
Molekularformel |
C21H24IN3O2 |
|---|---|
Molekulargewicht |
477.3 g/mol |
IUPAC-Name |
N-(4-iodo-2-methylphenyl)-N'-(4-phenylbutan-2-ylideneamino)butanediamide |
InChI |
InChI=1S/C21H24IN3O2/c1-15-14-18(22)10-11-19(15)23-20(26)12-13-21(27)25-24-16(2)8-9-17-6-4-3-5-7-17/h3-7,10-11,14H,8-9,12-13H2,1-2H3,(H,23,26)(H,25,27) |
InChI-Schlüssel |
IIBPLDXZAVJYMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=C(C)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B10900937.png)
![4,4'-[(3,4-dimethoxyphenyl)methanediyl]bis[2-(1,3-benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one]](/img/structure/B10900940.png)
![(E)-3-(5-Nitro-2-furyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propen-1-one](/img/structure/B10900942.png)
![(2-bromo-4-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-methoxyphenoxy)acetonitrile](/img/structure/B10900949.png)
![4-[[3-[13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaen-4-yl]phenyl]methoxy]benzonitrile](/img/structure/B10900957.png)
![N-cyclopropyl-2-{[4-(difluoromethoxy)-3-methoxyphenyl]carbonyl}hydrazinecarbothioamide](/img/structure/B10900962.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B10900979.png)
![N-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10900987.png)
![Methyl(([1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-YL]methyl))amine](/img/structure/B10900993.png)

![N-[N'-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide](/img/structure/B10901013.png)
![2,2,2-trifluoro-N-(3-{(1Z)-1-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]ethyl}phenyl)acetamide](/img/structure/B10901021.png)


